pKa Shift Relative to the Des-N-Alkyl Analog
The basicity of the pyrimidine nitrogen is modulated by the 4-(3-methoxypropyl)amino substituent. The target compound exhibits a predicted pKa of 3.61 ± 0.10, which is 0.15 log units higher (i.e., less acidic) than the predicted pKa of 3.46 ± 0.10 for 6-chloro-2-cyclopropylpyrimidin-4-amine [1]. This shift reduces the fraction of anionic species at physiological pH, potentially altering membrane permeability and off-target interactions.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 3.61 ± 0.10 (predicted) |
| Comparator Or Baseline | 6-chloro-2-cyclopropylpyrimidin-4-amine (CAS 1311275-36-1): 3.46 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = +0.15 ± 0.14 |
| Conditions | Predicted using Advanced Chemistry Development (ACD/Labs) software; data from Kuujia.com and ChemicalBook |
Why This Matters
A pKa difference of 0.15 units can shift the ionised fraction by ~7% near the pKa, which is relevant for solubility, logD, and receptor-binding electrostatics in SAR campaigns.
- [1] Kuujia.com, 'Cas no 1468521-40-5 (6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine)', https://www.kuujia.com/cas-1468521-40-5.html (accessed 2026-04-28). View Source
